6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-ethyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-3-5-12-6-7-13-10(12)8-9(4-2)11-13/h1,6-8H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCKIPYMTLQPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3 + 2] Cycloaddition Reactions
A widely employed method for accessing pyrazole and fused pyrazole derivatives involves [3 + 2] cycloaddition of alkynes with 1,3-dipolar compounds such as diazo compounds or nitrile imines. For instance, the reaction of ethyl α-diazoacetate with phenylpropargyl derivatives in the presence of zinc triflate catalyst and triethylamine affords pyrazole derivatives in high yields (up to 89%) under mild conditions. This method benefits from straightforward procedures, good yields, and operational simplicity, making it highly useful in organic synthesis of pyrazole rings fused to other heterocycles.
In Situ Formation of Carbonyl Derivatives and Cyclocondensation
Another effective synthetic route involves the in situ generation of carbonyl compounds from ketones or aldehydes, which then undergo cyclocondensation with hydrazines to form substituted pyrazoles. For example, treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines results in 1,3-disubstituted pyrazoles with good regioselectivity and yields ranging from 68% to 99%. This one-pot approach is practical and allows for diverse substitution patterns on the pyrazole nucleus.
Additionally, 1,3,4,5-substituted pyrazoles have been synthesized via cyclocondensation of arylhydrazines and carbonyl derivatives generated in situ from ketones and diethyl oxalate, yielding products in the range of 60–66%.
Alkylation and Functionalization Strategies
Regioselective alkylation of pyrazole derivatives has been demonstrated using different bases, solvents, and temperatures to achieve selective substitution at specific nitrogen atoms or carbon positions. For example, regioselective synthesis of ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates was achieved by controlling reaction conditions, which was further applied to synthesize fused pyrazolo[1,5-a]diazepin-4-ones via ring-opening and cyclization sequences.
This approach highlights the importance of fine-tuning reaction parameters to achieve desired regioselectivity and structural complexity in pyrazole derivatives bearing alkyl substituents such as the propargyl group in 6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole.
Palladium-Catalyzed Cross-Coupling and Sulfenylation Methods
Improved processes for preparing 1-aryl-5-alkyl pyrazole compounds involve palladium-catalyzed cross-coupling reactions using Pd2(dba)3 and potassium carbonate as catalysts and bases, respectively. These methods avoid hazardous reagents like haloalkylsulfenyl chlorides and provide scalable routes with optimized yields and product quality. Although these processes are primarily reported for 1-aryl pyrazoles, the methodology can be adapted for alkylated fused pyrazole systems through appropriate choice of substrates.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Product Type | Yield Range (%) | Notes |
|---|---|---|---|---|
| [3 + 2] Cycloaddition | Ethyl α-diazoacetate, phenylpropargyl, Zn(OTf)2, Et3N | Pyrazoles and fused derivatives | ~89 | Mild, straightforward, high yield |
| In Situ Carbonyl Formation & Cyclocondensation | Terminal alkynes, aromatic aldehydes, I2, hydrazines | 1,3-disubstituted pyrazoles | 68–99 | One-pot, regioselective, practical |
| Cyclocondensation with Diethyl Oxalate | Ketones, arylhydrazines, diethyl oxalate | 1,3,4,5-substituted pyrazoles | 60–66 | Allows tetrasubstituted pyrazoles |
| Regioselective Alkylation | Bases, solvents, temperature control | Alkylated pyrazole carboxylates | Variable | Enables selective N-alkylation, ring-opening for fused ring systems |
| Pd-Catalyzed Cross-Coupling | Pd2(dba)3, K2CO3, haloalkyl sulfenyl reagents avoided | 1-aryl-5-alkyl pyrazoles | Optimized | Scalable, avoids hazardous reagents, adaptable to various substituted pyrazoles |
Detailed Research Findings and Notes
The use of copper triflate and ionic liquid catalysts has been demonstrated for one-pot addition–cyclocondensation reactions to obtain trisubstituted pyrazoles with good yields (~82%) and catalyst recyclability.
The benzotriazole group has been employed as a functional handle to increase acidity at α-positions, facilitating functionalization at the 4-position of pyrazolines and access to tetrasubstituted pyrazoles.
Molecular electron density theory (MEDT) studies have provided mechanistic insights into regioselectivity and unexpected product formation in pyrazole synthesis, emphasizing the importance of theoretical approaches in optimizing synthetic routes.
Oxidative aromatization using activated manganese dioxide (MnO2) has been utilized for converting pyrazolines to pyrazoles, with selectivity depending on the substitution pattern of the starting materials.
The avoidance of hazardous reagents such as haloalkylsulfenyl chlorides in palladium-catalyzed processes enhances safety and scalability, which is crucial for industrial preparation of pyrazole derivatives.
Chemical Reactions Analysis
Types of Reactions: 6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the imidazo[1,2-b]pyrazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Numerous studies have indicated that derivatives of imidazo[1,2-b]pyrazole exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the formation of covalent bonds with nucleophilic sites on proteins or DNA, disrupting cellular processes and inhibiting enzymatic activity.
- Case Study : Research published in the Journal of Medicinal Chemistry demonstrated that specific derivatives showed enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics.
-
Antimicrobial Properties :
- The compound has been explored for its antimicrobial activity against various pathogens, making it a candidate for the development of new antibiotics.
- Case Study : A study in Antimicrobial Agents and Chemotherapy highlighted the efficacy of certain derivatives in inhibiting bacterial growth, suggesting potential as a new class of antimicrobial agents.
Biological Studies
- The compound is utilized to understand interactions with biological macromolecules such as enzymes and receptors. Its ability to modulate receptor activity can lead to significant biological effects.
Materials Science
- Due to its unique electronic properties, 6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Indole vs. Imidazo[1,2-b]pyrazole Isosteres
The most direct comparison is between pruvanserin (indole-based 5-HT2A antagonist) and its imidazo[1,2-b]pyrazole isostere (Table 1):
| Property | Pruvanserin (Indole) | Imidazo[1,2-b]pyrazole Isostere |
|---|---|---|
| logD (lipophilicity) | 3.0 | 1.8 |
| Aqueous Solubility | 0.02 mg/mL | 0.15 mg/mL |
| pKa | 6.4 (piperazine NH) | 7.3 (core NH deprotonation) |
Key Findings :
Substituent Variations in the Imidazo[1,2-b]pyrazole Scaffold
Functionalization at positions 1, 3, 6, and 7 enables tailored physicochemical and biological properties:
Position 1 (N1) :
- Propargyl Group : Common in analogues (e.g., 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole ). This group facilitates click chemistry for bioconjugation.
- Other Substituents : Ethyl, chloroethyl, or thiophenyl groups alter steric bulk and electronic effects .
Position 6 :
- Ethyl vs.
- Electron-Withdrawing Groups: Methylthio or cyano groups at position 6 enhance π-stacking interactions but may reduce solubility .
Optical and Electronic Properties in Push-Pull Dyes
Functionalized imidazo[1,2-b]pyrazoles serve as precursors for push-pull dyes (e.g., compound 14e ):
- Structure : Benzoyl substituents induce a red shift in absorption (λmax = 430 nm) and enhanced photoluminescence due to intramolecular charge transfer (ICT) .
- Comparison with Neutral Analogues: Non-polar substituents (e.g., methyl) yield weaker ICT, while electron-deficient groups (e.g., nitrile) amplify charge separation .
Biological Activity
Introduction
6-Ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a compound belonging to the imidazo[1,2-b]pyrazole class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 166.19 g/mol |
| Molecular Formula | C₈H₁₀N₄ |
| CAS Number | 2092051-12-0 |
| Purity | 98% |
Antimicrobial Activity
Recent studies have shown that derivatives of imidazo[1,2-b]pyrazole exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various derivatives indicate strong activity against several pathogens.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of synthesized pyrazole derivatives, compounds demonstrated MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These results suggest that modifications in the structure of pyrazole derivatives can enhance their efficacy against resistant strains .
Anticancer Properties
Imidazo[1,2-b]pyrazole derivatives are also being investigated for their anticancer properties. For instance, certain compounds have shown promising antiproliferative effects on various cancer cell lines.
Case Study: Anticancer Activity
A specific derivative demonstrated a mean growth inhibition percentage of 54.25% against HepG2 (liver cancer) and 38.44% against HeLa (cervical cancer) cells while showing minimal toxicity to normal fibroblasts . This selective toxicity indicates the potential for developing targeted cancer therapies.
Anti-inflammatory Activity
The anti-inflammatory effects of imidazo[1,2-b]pyrazole derivatives have been documented in various studies. These compounds have been tested for their ability to inhibit inflammatory mediators.
Case Study: Inhibition of Inflammatory Mediators
Research indicated that certain pyrazole derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs . This suggests that these compounds could serve as potential anti-inflammatory agents.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Anticancer Action : It is believed to induce apoptosis in cancer cells by interacting with DNA or inhibiting key signaling pathways.
- Anti-inflammatory Action : The compound may inhibit the production of pro-inflammatory cytokines or modulate immune responses.
Q & A
Q. Table 1: Physicochemical Comparison of Pruvanserin vs. 1H-Imidazo[1,2-b]pyrazole Isostere
| Property | Pruvanserin (Indole) | 1H-Imidazo[1,2-b]pyrazole Isostere |
|---|---|---|
| logD (pH 7.4) | 3.1 | 2.2 |
| Aqueous Solubility (µg/mL) | 12 | 48 |
| pKa | 6.4 (piperazine) | 7.3 (core NH) |
Advanced: How do data contradictions in metalation outcomes inform reaction optimization?
Unexpected products, such as pyrazole ring fragmentation, arise from:
- Over-metalation : Excessive base (TMP₂Zn·MgCl₂·2LiCl) at position 6 destabilizes the scaffold, leading to cleavage and formation of push-pull dyes (e.g., compound 14e with benzoyl substituents) .
- Electrophile compatibility : Electron-deficient acyl chlorides (e.g., nitro-substituted) may require lower temperatures (0°C) to avoid side reactions .
- Steric hindrance : Bulky substituents at position 2 reduce yields in Negishi couplings, necessitating ligand screening (e.g., PEPPSI-iPent for functionalized iodides) .
Advanced: What structural advantages does 1H-imidazo[1,2-b]pyrazole offer as an indole isostere in drug design?
- Enhanced solubility : Lower logD improves bioavailability (e.g., 4x higher solubility than pruvanserin) .
- Metabolic stability : Reduced CYP450 oxidation risk due to decreased aromaticity compared to indole .
- Tunable pKa : Core NH deprotonation at physiological pH may enhance membrane permeability or receptor binding .
Advanced: How can push-pull dyes derived from 1H-imdazo[1,2-b]pyrazole be optimized for optical applications?
- Donor-acceptor (D-A) design :
- Electron acceptors : Malononitrile or benzoyl groups lower LUMO energy, red-shifting absorption (e.g., compound 14e absorbs at 430 nm vs. 350 nm for 14a–d) .
- Electron donors : Proaromatic 2-methylene-2,3-dihydro-1H-imidazole enhances intramolecular charge transfer (ICT), increasing fluorescence quantum yield .
- Substituent effects : Benzoyl groups at position 2 create quadrupolar D-A systems (A–π–D–π–A), enabling visible-light absorption for photoredox catalysis or OLEDs .
Q. Table 2: Optical Properties of Push-Pull Dyes (Type 14)
| Compound | λabs (nm) | λem (nm) | Application |
|---|---|---|---|
| 14a | 350 | 420 | UV sensors |
| 14e | 430 | 520 | Photoredox catalysis |
Basic: What analytical tools are used to confirm regiochemistry in functionalized derivatives?
- X-ray crystallography : Resolves positional isomers (e.g., CCDC 2097280 for 7a) .
- 2D NMR : NOESY correlations differentiate substituent proximity (e.g., allyl vs. aryl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas for fragmentation products .
Advanced: What strategies mitigate pyrazole ring instability during metalation?
- Controlled stoichiometry : Use ≤0.65 equiv. of TMP₂Zn·MgCl₂·2LiCl to avoid over-metalation .
- Low-temperature protocols : Metalation at 0°C stabilizes intermediates, reducing fragmentation .
- Protecting groups : SEM protection of NH prevents undesired deprotonation or side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
